molecular formula C8H11NO2 B13900648 2-Ethoxy-4-methoxypyridine CAS No. 1232432-35-7

2-Ethoxy-4-methoxypyridine

Cat. No.: B13900648
CAS No.: 1232432-35-7
M. Wt: 153.18 g/mol
InChI Key: ANGYLFHTLBOXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of ethoxy and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide and sodium methoxide under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 2-chloropyridine

    Reagents: Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe)

    Conditions: Reflux in ethanol

The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the ethoxy and methoxy groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 2-chloropyridine.

    Reaction Setup: Mixing 2-chloropyridine with sodium ethoxide and sodium methoxide in a reactor.

    Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

    Product Isolation: Separation and purification of the final product using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Pyridine amines

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-methoxypyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-pyridinecarboxylic acid: A derivative with a carboxylic acid group at the 4 position.

    2-Ethoxy-4-pyridinecarboxylic acid: A derivative with an ethoxy group at the 2 position and a carboxylic acid group at the 4 position.

    2-Methoxy-4-ethoxypyridine: A structural isomer with the ethoxy and methoxy groups swapped.

Uniqueness

2-Ethoxy-4-methoxypyridine is unique due to the specific positioning of the ethoxy and methoxy groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

1232432-35-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-ethoxy-4-methoxypyridine

InChI

InChI=1S/C8H11NO2/c1-3-11-8-6-7(10-2)4-5-9-8/h4-6H,3H2,1-2H3

InChI Key

ANGYLFHTLBOXFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.